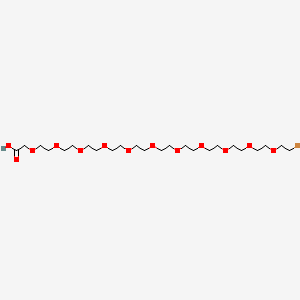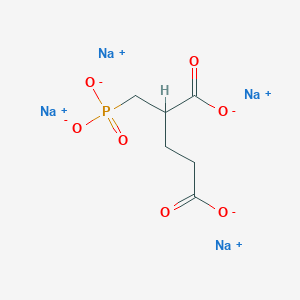
1-(2-Hydrazinylethyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Hydrazinylethyl)piperazine is an organic compound that features a piperazine ring substituted with a hydrazinylethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2-Hydrazinylethyl)piperazine can be synthesized through several methods. One common approach involves the reaction of piperazine with ethylene oxide to form 1-(2-hydroxyethyl)piperazine, which is then further reacted with hydrazine to yield this compound . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include steps such as distillation and purification to ensure high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Hydrazinylethyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The hydrazinylethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions typically involve the use of bases or acids to facilitate the reaction.
Major Products:
Oxidation: Oxidized derivatives of the piperazine ring.
Reduction: Hydrazine derivatives.
Substitution: Various substituted piperazine compounds depending on the reactants used.
Applications De Recherche Scientifique
1-(2-Hydrazinylethyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of polymers and other materials.
Mécanisme D'action
The mechanism of action of 1-(2-Hydrazinylethyl)piperazine involves its interaction with various molecular targets. The hydrazinylethyl group can form hydrogen bonds and interact with enzymes or receptors, potentially leading to biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- 1-(2-Hydroxyethyl)piperazine
- 1-(2-Chloroethyl)piperazine
- 1-(2-Aminoethyl)piperazine
Comparison: 1-(2-Hydrazinylethyl)piperazine is unique due to the presence of the hydrazinylethyl group, which imparts distinct chemical reactivity and potential biological activity. Compared to 1-(2-Hydroxyethyl)piperazine, it has a more reactive hydrazine group, making it suitable for different types of chemical reactions and applications .
Propriétés
Formule moléculaire |
C6H16N4 |
|---|---|
Poids moléculaire |
144.22 g/mol |
Nom IUPAC |
2-piperazin-1-ylethylhydrazine |
InChI |
InChI=1S/C6H16N4/c7-9-3-6-10-4-1-8-2-5-10/h8-9H,1-7H2 |
Clé InChI |
XTHQMNYSCVRMIK-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)CCNN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Hexadecyl 2-[[2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoate](/img/structure/B12102164.png)
![tert-butyl N-[6-(2,3-difluorophenyl)-2-oxoazepan-3-yl]carbamate](/img/structure/B12102177.png)


![5-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B12102192.png)

![(12-Acetyloxy-3,8-dihydroxy-4,11-dimethoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10-tetraen-13-yl) acetate](/img/structure/B12102196.png)



![3-[(2,5-Dichlorophenyl)sulfanyl]butan-2-one](/img/structure/B12102221.png)
![6,8-Dihydroxy-8-methyl-1,5-dimethylidene-3a,4,5a,6,7,8a,9,9a-octahydroazuleno[6,5-b]furan-2-one](/img/structure/B12102224.png)
